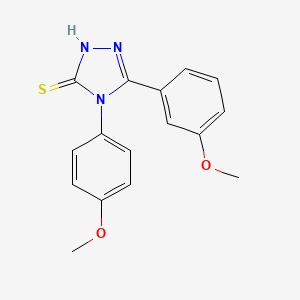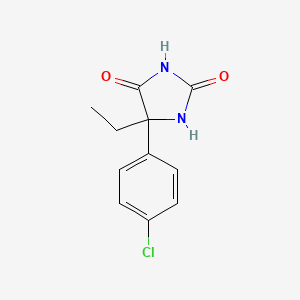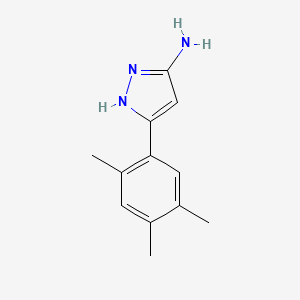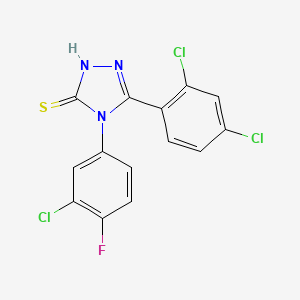
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains two methoxyphenyl groups and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is an aromatic ring consisting of two carbon atoms and three nitrogen atoms. Attached to this ring are two methoxyphenyl groups and a thiol group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiol group in this compound could make it a good nucleophile .作用機序
The mechanism of action of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is still not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood, but it is believed to interact with proteins and other biomolecules to affect their structure and function. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
実験室実験の利点と制限
The use of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages, including its versatility and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments, including its instability in aqueous solutions and its potential to interact with proteins and other biomolecules.
将来の方向性
There are several potential future directions for research involving 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use as a tool for drug synthesis and organic synthesis. Additionally, further research into its interactions with metal ions and its potential applications in biochemistry and drug discovery could also be explored.
合成法
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, but the most common is the reaction of 4-methoxyphenyl acetate and 3-methoxyphenyl acetate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and other byproducts. The mixture is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a variety of scientific applications, including drug synthesis, organic synthesis, and biochemical research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. This compound is also used as a fluorescent probe in biochemical research due to its ability to interact with proteins and other biomolecules.
Safety and Hazards
特性
IUPAC Name |
3-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-6-12(7-9-13)19-15(17-18-16(19)22)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPBTMVTOBTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)


![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)




![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)